![molecular formula C10H15NO B144070 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile CAS No. 264279-20-1](/img/structure/B144070.png)
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile
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Overview
Description
“1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile” is a chemical compound with the molecular formula C10H15NO . The compound is available for purchase online .
Molecular Structure Analysis
The molecular structure of “1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile” includes a bicyclic structure with an oxygen atom incorporated into one of the rings . The IUPAC name for this compound is 1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane .
Scientific Research Applications
Biochemical Research
This compound has been reported as an anticapsin analog and has been used to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .
Chiral Synthesis
Derivatives of this compound can be prepared enantiomerically enriched and are useful chirons for the total asymmetric synthesis of natural products and bioactive compounds, including rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Organic Synthesis
An alternative approach to synthesizing derivatives involves the Diels–Alder reaction with 2-methylfurane (sylvan) and 2-chloroacrylonitrile catalyzed by ZnI2, followed by hydrogenation into 7-oxanorbornanes .
Thermodynamic Properties
The compound’s thermodynamic property data are critically evaluated, which is essential for various research applications involving pure organics .
Mechanism of Action
Target of Action
The primary target of 1,3,3-Trimethyl-7-oxabicyclo[41A related compound, 7-oxabicyclo[221]heptane, has been reported to inhibit T-lymphocytes . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Mode of Action
The exact mode of action of 1,3,3-Trimethyl-7-oxabicyclo[41If it acts similarly to 7-oxabicyclo[221]heptane, it may inhibit the formation of active transcription factors in T-lymphocytes, thereby affecting IL2 gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 1,3,3-Trimethyl-7-oxabicyclo[41Based on the action of a related compound, it may impact the pathways involving the transcription factors nf-at and nf-il2a, and the gene expression of il2 .
Result of Action
The molecular and cellular effects of 1,3,3-Trimethyl-7-oxabicyclo[41If it acts similarly to 7-oxabicyclo[221]heptane, it may result in the inhibition of T-lymphocyte activity and a decrease in IL2 gene expression .
properties
IUPAC Name |
1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBYFBMGSXQOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1C#N)(O2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile |
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